molecular formula C11H11N3O2 B1321586 1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone CAS No. 89082-06-4

1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone

Cat. No. B1321586
CAS RN: 89082-06-4
M. Wt: 217.22 g/mol
InChI Key: DINCHDZKCLOPQM-UHFFFAOYSA-N
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Description

The compound 1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone is a derivative of 1,2,4-triazole, which is a heterocyclic compound known for its diverse pharmacological activities. Research has shown that 1,2,4-triazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antinociceptive properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step reactions starting from various precursors. For instance, the synthesis of 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles was achieved through a six-step process starting from 4-methoxy benzoic acid . Similarly, other derivatives, such as 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, were synthesized from ethyl N'-acetylacetohydrazonate and 2-(4-methoxyphenyl)ethanamine . These methods often involve reactions like alkylation, reduction, and the use of hydrazonate intermediates.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized using various spectroscopic techniques. For example, IR spectroscopy can reveal the presence of functional groups such as C-N, C=N, and C=O . NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule . X-ray crystallography and theoretical methods like DFT calculations are also used to determine the molecular geometry and compare it with experimental data .

Chemical Reactions Analysis

1,2,4-Triazole derivatives undergo various chemical reactions to form new compounds. For instance, the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with hydroxylamine hydrochloride yielded an oxime derivative . Another example is the synthesis of (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide through the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with 2-acetylbenzofuran .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. The presence of substituents like methoxy groups and the triazole ring affects properties such as solubility, melting point, and thermal stability. For example, the synthesis of a novel heterocyclic compound with a 1,2,4-triazole moiety revealed its crystal structure and thermal stability through XRD and thermal analysis . The antimicrobial activity of these compounds is also a significant chemical property, with several studies reporting the synthesis and evaluation of 1,2,4-triazole derivatives for their potential to inhibit bacterial and fungal growth .

Scientific Research Applications

Structural Analysis

  • The compound 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone exhibits specific angular relationships between its molecular fragments, which could be significant in studying the molecular interactions and crystal formations of similar compounds (Kesternich et al., 2010).

Antimicrobial Properties

  • Novel derivatives of compounds similar to 1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone have been synthesized and evaluated for their antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Nagamani et al., 2018).

Anti-Inflammatory Activity

  • Derivatives of 1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone have been synthesized, exhibiting anti-inflammatory properties. This indicates the potential use of these compounds in developing anti-inflammatory medications (Labanauskas et al., 2004).

Anticancer Properties

  • Certain derivatives of compounds structurally related to 1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone have shown promising anticancer activities, which could be explored for potential therapeutic applications in oncology (Tumosienė et al., 2020).

AntifungalApplications

  • Several derivatives of 1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone have shown significant antifungal activities, indicating their potential in developing novel antifungal agents for agricultural and medical purposes (Jiang et al., 2015).

Synthesis and Characterization

  • The synthesis and characterization of novel derivatives of 1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone, which have potential antimicrobial properties, have been extensively studied. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Bochao et al., 2017).

Future Directions

The 1,2,4-triazole ring is a promising scaffold for the development of new antibacterial agents . With the global spread of drug resistance in bacteria, new potent and safe antimicrobial agents are required . Therefore, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

1-(3-methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-10-4-2-3-9(5-10)11(15)6-14-8-12-7-13-14/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINCHDZKCLOPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612091
Record name 1-(3-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone

CAS RN

89082-06-4
Record name 1-(3-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Oh, K Nakai, K Yamada… - Journal of Pesticide …, 2012 - jstage.jst.go.jp
A series of new triazole derivatives was synthesized and their inhibitory activity against allene oxide synthase (AOS, CYP74A), a key enzyme in jasmonic acid biosynthesis, was …
Number of citations: 3 www.jstage.jst.go.jp

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